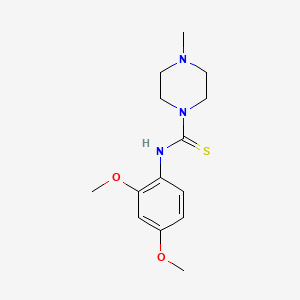
N-cyclohexyl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide, commonly known as CTET, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CTET is a thiazolidine derivative that possesses a cyclohexyl group and a thioether linkage. It has been synthesized using various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of CTET is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and pathways involved in disease progression. CTET has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer metastasis.
Biochemical and Physiological Effects:
CTET has been reported to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). CTET has also been shown to reduce oxidative stress and lipid peroxidation in various tissues.
実験室実験の利点と制限
CTET has several advantages for laboratory experiments. It is relatively easy to synthesize and has been reported to possess good solubility in various solvents. CTET has also been found to be stable under various conditions and has a long shelf life. However, one limitation of CTET is that it may exhibit cytotoxicity at high concentrations, which may affect the viability of cells in vitro.
将来の方向性
Several future directions for research on CTET can be explored. One area of interest is the development of CTET-based drugs for the treatment of various diseases, such as cancer and inflammation. Another area of research is the elucidation of the mechanism of action of CTET, which may provide insights into its potential therapeutic applications. Furthermore, the optimization of the synthesis method of CTET and the development of more efficient and sustainable methods for its production can also be explored.
合成法
The synthesis of CTET can be achieved using different methods. One of the most commonly used methods is the reaction of cyclohexanone with thiosemicarbazide to form N-cyclohexyl-thiosemicarbazide, which is then reacted with chloroacetyl chloride to produce CTET. Another method involves the reaction of cyclohexylamine with 2-bromoacetylthiazole to form CTET. Both methods have been reported to yield high purity and good yields of CTET.
科学的研究の応用
CTET has been extensively studied for its potential applications in scientific research. It has been reported to possess antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. CTET has also been found to exhibit anticancer activity against various cancer cell lines. It has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth.
特性
IUPAC Name |
N-cyclohexyl-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS2/c14-10(8-16-11-12-6-7-15-11)13-9-4-2-1-3-5-9/h9H,1-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPHHSJCVLUPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5803259.png)


![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5803288.png)

![ethyl 4-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5803309.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5803314.png)

![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)

![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)